4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2-oxochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6-7-4-2-3-5-8(7)15-11(14)9(6)10(12)13/h2-5H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHSARNBSOWZHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC=CC=C12)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60519587 |

Source

|

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60519587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833-31-8 |

Source

|

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60519587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) represent a prominent class of oxygen-containing heterocyclic compounds found extensively in nature and synthetic chemistry.[1] Their rigid, planar structure and diverse substitution possibilities have made them a privileged scaffold in medicinal chemistry and materials science. Derivatives of the coumarin core exhibit a vast range of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Furthermore, their inherent fluorescence makes them valuable as dyes, fluorescent probes, and sensitizers in various technological applications.[1]

This guide focuses on a specific, functionally rich derivative: This compound . The presence of the 4-methyl group and the 3-carboxylic acid moiety provides key synthetic handles for further molecular elaboration, making it an important intermediate for building more complex, biologically active molecules. This document provides a comprehensive overview of its synthesis via the Knoevenagel condensation and a detailed protocol for its structural characterization, grounded in field-proven insights and authoritative references.

Part 1: Synthesis via Knoevenagel Condensation

The most reliable and efficient route to this compound is a variation of the Knoevenagel condensation. This classic reaction involves the condensation of an active methylene compound with a carbonyl group, typically catalyzed by a weak base.[5][6] For the synthesis of coumarins, this is followed by an intramolecular cyclization (lactonization).

Mechanistic Rationale and Reagent Selection

The synthesis begins with the reaction between an ortho-hydroxyaryl ketone and an active methylene compound.

-

Carbonyl Source : To achieve the desired 4-methyl substitution on the coumarin ring, 2'-Hydroxyacetophenone is the required starting material. The methyl group of the ketone becomes the 4-methyl group of the final product.

-

Active Methylene Source : Malonic acid is the ideal active methylene compound. Its two carboxylic acid groups provide the necessary reactivity at the central carbon, and one of the carboxyl groups ultimately forms the 3-carboxylic acid moiety on the coumarin ring, while the other is eliminated as CO₂ during the reaction. Alternatively, Meldrum's acid can be used, often providing excellent yields under mild conditions.[7][8]

-

Catalyst : A weak organic base such as piperidine is employed. Its role is to deprotonate the active methylene compound, generating a nucleophilic enolate. A strong base is avoided as it could lead to unwanted side reactions with the phenolic hydroxyl group or the ketone.

The reaction proceeds through a cascade of steps: base-catalyzed condensation, intramolecular esterification (lactonization), and finally, a dehydration step to yield the stable aromatic coumarin ring system.

Caption: Knoevenagel condensation mechanism for the target compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, meaning the successful isolation of a crystalline product with the expected physical properties provides a strong initial confirmation of reaction success, which is then definitively proven by spectroscopic analysis.

Materials:

-

2'-Hydroxyacetophenone (1.0 eq)

-

Malonic Acid (1.2 eq)

-

Piperidine (0.2 eq)

-

Ethanol (Anhydrous)

-

Hydrochloric Acid (2M)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2'-Hydroxyacetophenone (1.0 eq) and malonic acid (1.2 eq) in a minimal amount of anhydrous ethanol.

-

Catalyst Addition: Add piperidine (0.2 eq) to the mixture. The addition of the base is the critical initiation step.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 3:7 v/v). The disappearance of the starting ketone is the primary indicator of completion.

-

Workup - Precipitation: After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing ice-cold water with vigorous stirring.

-

Acidification: Acidify the aqueous mixture by the dropwise addition of 2M HCl until the pH is approximately 2-3. This step protonates the carboxylate, making the product insoluble in water. A solid precipitate of the crude product should form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any remaining salts and impurities.

-

Purification - Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, typically an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-70°C to a constant weight.

Part 2: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The combination of physical property measurement and spectroscopic analysis provides an unambiguous validation of the final product.

Caption: Overall workflow from synthesis to final characterization.

Physical and Spectroscopic Data

The following table summarizes the expected analytical data for this compound.

| Property / Technique | Expected Value / Observation | Interpretation |

| Molecular Formula | C₁₁H₈O₄ | Confirmed by Mass Spectrometry. |

| Molecular Weight | 204.18 g/mol [9] | Corresponds to the [M]⁺ or [M+H]⁺ peak in MS. |

| Physical Form | Solid | Expected for a rigid, planar organic molecule. |

| Melting Point | ~188-192 °C | A sharp melting range indicates high purity. |

| FT-IR (KBr, cm⁻¹) | ~3400-2500 (broad), ~1740-1720, ~1690-1670, ~1610, ~1250 | O-H (carboxylic acid), C=O (lactone), C=O (carboxylic acid), C=C (aromatic), C-O stretch.[10] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~13.5 (s, 1H), ~7.9-7.3 (m, 4H), ~2.6 (s, 3H) | -COOH, Ar-H, -CH₃. |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~165, ~160, ~154-116, ~115, ~18 | C=O (acid), C=O (lactone), Aromatic & vinyl C's, C-COOH, -CH₃.[11][12] |

| Mass Spec (EI) | m/z 204 (M⁺), 186, 160, 131 | Molecular ion, [M-H₂O]⁺, [M-CO₂]⁺, further fragmentation.[13] |

Detailed Spectroscopic Interpretation

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum provides a definitive fingerprint of the functional groups present.[14][15][16] A very broad absorption spanning from ~3400 cm⁻¹ down to ~2500 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. Two distinct and strong carbonyl (C=O) stretching peaks are crucial: one at higher wavenumber (~1730 cm⁻¹) for the strained lactone carbonyl and one at a slightly lower wavenumber (~1680 cm⁻¹) for the carboxylic acid carbonyl. Additional peaks in the 1610-1450 cm⁻¹ region confirm the C=C bonds of the aromatic system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is simple and highly diagnostic. A downfield singlet (often broad) around 13.5 ppm is indicative of the acidic carboxylic acid proton. The four aromatic protons on the benzene ring will appear as a complex multiplet between 7.3 and 7.9 ppm. Most importantly, a sharp singlet integrating to three protons will be observed around 2.6 ppm, confirming the presence of the 4-methyl group.

-

¹³C NMR : The carbon spectrum confirms the complete carbon skeleton.[11][12][17] Two signals in the carbonyl region are expected: the carboxylic acid carbon (~165 ppm) and the lactone carbonyl carbon (~160 ppm). The aromatic and vinylic carbons of the fused ring system will appear in the ~116-154 ppm range. The carbon of the methyl group will give a characteristic upfield signal around 18 ppm.

-

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound.[13] The molecular ion peak ([M]⁺) should be observed at m/z = 204. Common fragmentation patterns for coumarins include the loss of CO (from the lactone) and CO₂ (from the carboxylic acid), leading to significant fragment ions that can be used to further corroborate the structure.

Conclusion

The synthesis of this compound via the Knoevenagel condensation of 2'-hydroxyacetophenone and malonic acid is a robust and high-yielding procedure. The combination of this synthetic route with a multi-technique characterization approach—including FT-IR, ¹H & ¹³C NMR, and mass spectrometry—provides a self-validating workflow that ensures the unambiguous identification and high purity of the final product. This molecule serves as a valuable building block for the development of novel therapeutics and functional materials, and the methodologies described herein offer a reliable foundation for its production and verification in a research setting.

References

- International Journal of Research in Engineering and Science. (n.d.). Vibrational Spectra and Electronic Structural Studies of Some Coumarins.

- Nowak, M. J., & Lapinski, L. (2007). FTIR spectroscopic and theoretical study of the photochemistry of matrix-isolated coumarin. Photochemical & Photobiological Sciences, 83(5), 1237-53.

-

ResearchGate. (n.d.). Infrared spectrum of coumarin experimental and calculated (B3LYP/6-3¹1+G) is shown here*. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of the obtained coumarin derivatives. Retrieved from [Link]

- ProQuest. (n.d.). UV-Visible, FT-IR, FT-Raman, NMR Spectra, Molecular Structure, ESP and HOMO–LUMO Investigation of Coumarin Derivative.

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Synthesis of Coumarin-3-carboxylic Acid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of coumarin-3-carboxylic acid derivatives via the Knoevenagel condensation. Retrieved from [Link]

-

Wiley. (n.d.). 4-Methyl-2-oxo-2H-benzo[h]chromene-3-carbonitrile. In SpectraBase. Retrieved from [Link]

-

ResearchGate. (n.d.). A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- National Institute of Standards and Technology. (n.d.). Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra. Retrieved from [https://www.nist.gov/document/rearrangement-tms-ester-4-oxo-4h-chromene-2-carboxylic-acid-and-analogs-ei-mass-spectra]

-

Sci-Hub. (n.d.). Ionic Liquid–Mediated Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum's Acid with ortho-Hydroxyaryl Aldehydes. Retrieved from [Link]

-

PubChem. (n.d.). 7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

-

Scientific & Academic Publishing. (n.d.). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Retrieved from [Link]

-

ResearchGate. (n.d.). Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. Retrieved from [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]

-

MDPI. (n.d.). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

ACS Publications. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

National Institutes of Health. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Retrieved from [Link]

-

University of Belgrade. (n.d.). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and.... Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. article.sapub.org [article.sapub.org]

- 7. researchgate.net [researchgate.net]

- 8. sci-hub.box [sci-hub.box]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. UV-Visible, FT-IR, FT-Raman, NMR Spectra, Molecular Structure, ESP and HOMO–LUMO Investigation of Coumarin Derivative - ProQuest [proquest.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. chemdata.nist.gov [chemdata.nist.gov]

- 14. FTIR spectroscopic and theoretical study of the photochemistry of matrix-isolated coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

spectroscopic analysis of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Analysis of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Foreword: A Structural Elucidation Philosophy

The definitive identification of a molecular entity is the bedrock of chemical and pharmaceutical research. For a molecule such as this compound, a derivative of the versatile coumarin scaffold, a multi-faceted spectroscopic approach is not merely a procedural checklist but a logical imperative. Each analytical technique provides an orthogonal piece of the structural puzzle. Infrared spectroscopy reveals the functional groups present, mass spectrometry defines the molecular boundary by weight, and nuclear magnetic resonance spectroscopy maps the precise atomic connectivity. This guide is structured not as a rigid protocol, but as a narrative of discovery, explaining the causality behind each spectroscopic choice and demonstrating how these techniques synergize to provide an unambiguous structural confirmation.

The Subject Molecule: Structure and Synthesis Context

This compound belongs to the coumarin family, a class of compounds renowned for their broad spectrum of biological activities.[1][2] The structural integrity of this molecule is paramount for its function. It is commonly synthesized via a Knoevenagel condensation between a salicylaldehyde derivative and a malonic acid derivative, a process that underscores the need for rigorous characterization to confirm the desired product and rule out starting materials or side products.[1][3][4]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.

Proton (¹H) NMR Spectroscopy

Causality: ¹H NMR is employed to identify the number of distinct proton environments, their relative quantities (integration), and their proximity to other protons (spin-spin coupling). This allows for the mapping of the molecule's hydrogen framework.

Expected Spectral Features:

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected far downfield (δ > 10 ppm) due to the acidic nature and hydrogen bonding.

-

Aromatic Protons (H5, H6, H7, H8): These protons will appear in the aromatic region (δ 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets) are dictated by their position relative to the electron-withdrawing lactone and the benzene ring's electronic structure.

-

Methyl Protons (-CH₃): A sharp singlet, integrating to three protons, is expected in the upfield region (δ 2.0-3.0 ppm). Its position at C4 places it adjacent to a quaternary carbon, hence it appears as a singlet.

Data Presentation: Predicted ¹H NMR Data

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.0 | Broad s | 1H | -COOH |

| 7.8 - 7.9 | d | 1H | H5 |

| 7.6 - 7.7 | t | 1H | H7 |

| 7.3 - 7.4 | t | 1H | H6 |

| 7.3 - 7.4 | d | 1H | H8 |

| ~2.6 | s | 3H | -CH₃ |

Note: Predicted shifts are based on typical values for coumarin systems and may vary with solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopy

Causality: ¹³C NMR spectroscopy is used to determine the number of unique carbon atoms and to identify their chemical nature (e.g., carbonyl, aromatic, aliphatic). Standard spectra are proton-decoupled, meaning each unique carbon appears as a single line.

Expected Spectral Features:

-

Carbonyl Carbons (C=O): The lactone (C2) and carboxylic acid (-COOH) carbonyl carbons are the most deshielded, appearing significantly downfield (δ 160-170 ppm).[5][6]

-

Aromatic & Vinylic Carbons: The carbons of the benzene ring and the C3/C4 double bond will resonate in the δ 115-155 ppm range. Quaternary carbons (C4, C4a, C8a) typically show weaker signals.

-

Methyl Carbon (-CH₃): The methyl carbon is highly shielded and will appear far upfield (δ < 25 ppm).[5]

Data Presentation: Predicted ¹³C NMR Data

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~165.2 | -COOH |

| ~160.5 | C2 (Lactone C=O) |

| ~154.0 | C8a |

| ~149.5 | C4 |

| ~134.0 | C7 |

| ~129.5 | C5 |

| ~125.0 | C6 |

| ~120.0 | C3 |

| ~118.5 | C4a |

| ~116.8 | C8 |

| ~18.0 | -CH₃ |

Note: Assignments are predictive and would be definitively confirmed by 2D NMR experiments like HSQC and HMBC.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and to clearly show the acidic proton.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a larger number of scans (relative to ¹H) are required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard like TMS.

Caption: Standardized workflow for NMR sample analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational energy, providing a unique "fingerprint."

Expected Spectral Features: The IR spectrum provides definitive evidence for the key functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500-3300 cm⁻¹, resulting from the hydrogen-bonded hydroxyl group.

-

C=O Stretches (Carbonyls): Two distinct, strong, and sharp peaks are expected. The α,β-unsaturated lactone carbonyl (C2=O) typically appears around 1720-1740 cm⁻¹. The conjugated carboxylic acid carbonyl (-COOH) will appear at a slightly lower frequency, around 1680-1700 cm⁻¹.[7][8]

-

C=C Stretches (Aromatic): Several medium-intensity absorptions in the 1450-1610 cm⁻¹ region are characteristic of the aromatic ring.

-

C-O Stretches: Strong bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-O stretching of the lactone and carboxylic acid.

Data Presentation: Characteristic IR Absorptions

| Frequency Range (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 2500 - 3300 | Strong, Broad | O-H Stretch | Carboxylic Acid |

| ~1730 | Strong, Sharp | C=O Stretch | α,β-Unsaturated Lactone |

| ~1690 | Strong, Sharp | C=O Stretch | Conjugated Carboxylic Acid |

| 1450 - 1610 | Medium | C=C Stretch | Aromatic Ring |

| 1200 - 1300 | Strong | C-O Stretch | Lactone, Carboxylic Acid |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

Causality: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the extensive π-conjugated system of the benzopyrone core acts as a chromophore, giving rise to characteristic absorption bands.

Expected Spectral Features: Coumarin derivatives typically exhibit two or more strong absorption bands corresponding to π→π* electronic transitions.[9][10] For this molecule, absorption maxima (λ_max) are expected in the UV region, often with a prominent peak above 300 nm due to the extended conjugation.[10][11] The exact position and intensity of these peaks are sensitive to the solvent used, a phenomenon known as solvatochromism.[9]

Data Presentation: Predicted UV-Vis Data

| λ_max (nm) | Solvent | Probable Electronic Transition |

|---|---|---|

| ~275 | Methanol | π→π* |

| ~325 | Methanol | π→π* (Extended Conjugation) |

Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Prepare a dilute stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol). From this, prepare a working solution with an absorbance in the optimal range (0.2 - 1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (establish a baseline).

-

Sample Measurement: Replace the blank cuvette with a matched cuvette containing the sample solution.

-

Data Acquisition: Scan the sample across the desired wavelength range (e.g., 200-400 nm) to record the absorption spectrum and identify the λ_max values.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Causality: Mass spectrometry provides the most accurate determination of a molecule's mass and offers structural clues through its fragmentation pattern. It ionizes the molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio.

Expected Spectral Features: The molecular formula is C₁₁H₈O₄, giving a monoisotopic mass of 204.037 g/mol .

-

Molecular Ion Peak [M]⁺ or [M+H]⁺: A strong signal at m/z 204 (in EI-MS) or 205 (in ESI-MS, positive mode) is expected, confirming the molecular weight.

-

Key Fragmentation Pathways:

-

Loss of H₂O: A peak at m/z 186 may be observed.

-

Loss of CO₂: Decarboxylation is a common fragmentation for carboxylic acids, leading to a peak at m/z 160.

-

Loss of CO: The lactone ring can lose carbon monoxide, resulting in further fragmentation.

-

Data Presentation: Predicted Mass Spectrometry Fragments (EI-MS)

| m/z | Possible Fragment Ion | Identity |

|---|---|---|

| 204 | [C₁₁H₈O₄]⁺ | Molecular Ion (M⁺) |

| 160 | [M - CO₂]⁺ | Decarboxylated ion |

| 132 | [M - CO₂ - CO]⁺ | Subsequent loss of CO |

Experimental Protocol: Electrospray Ionization (ESI) MS

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation ([M+H]⁺).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase sample ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: A plausible fragmentation pathway for the title compound in mass spectrometry.

Conclusion: A Self-Validating Spectroscopic Consensus

The structural elucidation of this compound is a compelling example of the power of integrated spectroscopic analysis. Each technique provides a unique and vital dataset:

-

IR confirms the presence of the required carbonyl and hydroxyl functional groups.

-

MS establishes the correct molecular weight and provides fragmentation data consistent with the proposed structure.

-

¹H and ¹³C NMR provide the definitive, high-resolution map of the atomic framework, confirming the precise arrangement of every atom.

-

UV-Vis verifies the electronic nature of the conjugated π-system.

References

-

ThaiScience. (n.d.). Syntheses and UV Spectroscopic Study of Mono- and Dialkyloxy-4-methylcoumarins. Retrieved from [Link]

-

Sakinah, N., & Jumal, J. (2021). Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review. Malaysian Journal of Science Health & Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the IR(ATR) spectra of coumarin-3-carboxylic acid. Retrieved from [Link]

-

Auctores Publishing. (n.d.). Evaluation of the Antioxidant Properties of Coumarin Derivatives Using Spectroscopic Methods. Retrieved from [Link]

-

Fatima, S., Mansha, A., Asim, S., & Shahzad, A. (2021). Absorption spectra of coumarin and its derivatives. Chemical Papers. Retrieved from [Link]

-

Canadian Science Publishing. (1997). Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms. Canadian Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis spectrum of 7-hydroxy-4-methylcoumarin. Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

Scientific & Academic Publishing. (n.d.). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pyridine free Knoevenagel condensation. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of the Antioxidant Properties of Coumarin Derivatives Using Spectroscopic Methods | Auctores [auctoresonline.org]

- 3. article.sapub.org [article.sapub.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Coumarin-3-carboxylic acid(531-81-7) IR Spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. thaiscience.info [thaiscience.info]

A Technical Guide to the Synthesis and Spectroscopic Analysis of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid

This technical guide provides an in-depth analysis of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid, a significant heterocyclic compound within the coumarin family. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its synthesis, and a detailed, predictive interpretation of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. The structural elucidation of such molecules is paramount for confirming their identity and purity, which are critical steps in the research and development of new chemical entities.

Introduction

Coumarins (2H-chromen-2-ones) are a class of naturally occurring and synthetic benzopyrones that exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The specific substitution pattern on the coumarin scaffold dictates its pharmacological profile. This compound (C₁₁H₈O₄, Molar Mass: 204.18 g/mol ) is a key intermediate in the synthesis of more complex coumarin derivatives.[1] A thorough understanding of its spectroscopic characteristics is essential for quality control and for the unambiguous identification of subsequent reaction products.

Synthesis of this compound

The synthesis of coumarin-3-carboxylic acids is most commonly and efficiently achieved through the Knoevenagel condensation.[6][7][8] This method involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, such as Meldrum's acid or dialkyl malonates, in the presence of a basic catalyst.[9][10] For the synthesis of the title compound, a variation of this reaction using ethyl acetoacetate and a suitable salicylaldehyde, followed by hydrolysis, is a plausible and efficient route.

Experimental Protocol: Synthesis via Pechmann Condensation followed by Oxidation

A reliable method to synthesize the 4-methylcoumarin core is the Pechmann condensation.[11][12][13] This can be followed by an oxidation step to yield the desired carboxylic acid.

Step 1: Synthesis of 4-methyl-2H-chromen-2-one

-

To a stirred solution of phenol (1 equivalent) in a suitable solvent like nitrobenzene, add ethyl acetoacetate (1.1 equivalents).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.5 equivalents) while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

-

Pour the reaction mixture into ice-cold water, which will precipitate the crude 4-methyl-2H-chromen-2-one.

-

Filter the solid, wash thoroughly with water to remove any remaining acid, and then with a cold 10% sodium carbonate solution.

-

Recrystallize the crude product from ethanol to yield pure 4-methyl-2H-chromen-2-one.

Step 2: Oxidation to this compound

The oxidation of the 3-position of the coumarin ring can be challenging. A plausible route involves bromination followed by hydrolysis and oxidation. A more direct, albeit potentially lower-yielding, approach could involve a strong oxidizing agent.

Alternative Synthesis: Knoevenagel Condensation

A more direct, one-pot synthesis can be envisioned via a Knoevenagel condensation of 2-hydroxyacetophenone with diethyl malonate, followed by hydrolysis.

-

In a round-bottom flask, combine 2-hydroxyacetophenone (1 equivalent), diethyl malonate (1.2 equivalents), and a suitable solvent such as ethanol.

-

Add a catalytic amount of a base, such as piperidine with a drop of acetic acid.[6]

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and add a solution of sodium hydroxide to hydrolyze the ester.

-

Continue to reflux for another 2-3 hours.

-

Cool the mixture and acidify with dilute hydrochloric acid to precipitate the crude this compound.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent system like ethanol/water to obtain the pure product.

Caption: Standard protocol for NMR sample preparation.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on data from structurally similar compounds, including various substituted coumarin-3-carboxylic acids and 4-methylcoumarins. [14][15][16][17][18]The atom numbering scheme used for assignment is shown below.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~13.5 | br s | 1H | COOH | The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift in DMSO-d₆. [14] |

| ~7.8-7.9 | d | 1H | H-5 | The proton at the 5-position is typically the most deshielded of the aromatic protons due to the anisotropic effect of the lactone carbonyl. |

| ~7.6-7.7 | t | 1H | H-7 | The H-7 proton is expected to be a triplet due to coupling with H-6 and H-8. |

| ~7.3-7.4 | t | 1H | H-6 | The H-6 proton is expected to be a triplet due to coupling with H-5 and H-7. |

| ~7.2-7.3 | d | 1H | H-8 | The H-8 proton is expected to be a doublet due to coupling with H-7. |

| ~2.5 | s | 3H | CH₃ | The methyl group at the 4-position is expected to be a singlet in this chemical shift range. [17] |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~168 | COOH | The carboxylic acid carbon is expected in this region. [14][15] |

| ~160 | C-2 | The lactone carbonyl carbon is highly deshielded. |

| ~154 | C-8a | The oxygen-bearing aromatic carbon is deshielded. |

| ~148 | C-4 | The carbon bearing the methyl group and adjacent to the carboxylic acid is expected to be significantly downfield. |

| ~133 | C-7 | Aromatic CH carbon. |

| ~129 | C-5 | Aromatic CH carbon. |

| ~125 | C-6 | Aromatic CH carbon. |

| ~118 | C-4a | Quaternary aromatic carbon. |

| ~116 | C-8 | Aromatic CH carbon. |

| ~115 | C-3 | The carbon bearing the carboxylic acid group. |

| ~18 | CH₃ | The methyl carbon is expected in the aliphatic region. |

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic and synthetic overview of this compound. The provided synthesis protocols are based on well-established and reliable methods for coumarin synthesis. [6][9]The predicted ¹H and ¹³C NMR data, grounded in the analysis of closely related compounds, offer a robust framework for the identification and characterization of this important synthetic intermediate. Researchers and scientists can leverage this guide for the unambiguous synthesis and structural verification of this and other related coumarin derivatives, thereby ensuring the integrity and quality of their chemical research.

References

- Brahmachari, G. (2018). One-pot synthesis of coumarin-3-carboxylic acids via Knoevenagel condensation. Green Synthesis of Coumarins, 69-82.

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 4.2.3.4. Synthesis of Coumarin-3-carboxylic Acid. Royal Society of Chemistry. Available at: [Link]

-

Perez Rial, L. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Journal of Analytical and Bioanalytical Techniques. Available at: [Link]

-

Sao, D. (2023). NMR Spectroscopy: Principles, Techniques, and Applications. SlideShare. Available at: [Link]

-

Reyes-Melo, K., et al. (2019). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. International Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. (2023). Nuclear magnetic resonance spectroscopy. Available at: [Link]

-

Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Available at: [Link]

- Glavaš, M., & Stanković, A. (2020).

-

Nasresfahani, Z., & Kiasat, A. R. (2018). Synthesis of coumarin-3-carboxylic acid derivatives via the Knoevenagel condensation. RSC Advances. Available at: [Link]

-

Kumar, A. (2019). Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

-

AWS. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4-methylcoumarin (3) via the Pechmann condensation of phenol (1) and ethyl acetoacetate (2). Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

ResearchGate. (n.d.). 13C NMR data for substituted coumarin-3-carboxylic acids recorded in d6-DMSO. Available at: [Link]

- Ćavar, S., et al. (2012). Three novel 4-methylcoumarin derivatives. Journal of the Chemical Society of Pakistan.

-

ResearchGate. (n.d.). 1H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). Available at: [Link]

- Dharmatti, S. S., et al. (1961). Proton magnetic resonance in coumarins. Proceedings of the Indian Academy of Sciences - Section A.

-

University of Arizona. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]

-

Karmakar, P., & Brahmachari, G. (2019). The preparation of coumarin-3-carboxylic acid. ResearchGate. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001218). Available at: [Link]

- Tyagi, B., et al. (2007). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia.

- Stilinović, V., & Kaitner, B. (2017). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society.

-

ResearchGate. (n.d.). synthesis and complete nmr spectral assignments of new benzylamino coumarin derivative. Available at: [Link]

-

ChemSynthesis. (n.d.). This compound. Available at: [Link]

- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.

-

SpectraBase. (n.d.). 4-Methyl-2-oxo-2H-benzo[h]chromene-3-carbonitrile. Available at: [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. longdom.org [longdom.org]

- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. microbenotes.com [microbenotes.com]

- 5. ijirset.com [ijirset.com]

- 6. books.rsc.org [books.rsc.org]

- 7. article.sapub.org [article.sapub.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 13. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. ias.ac.in [ias.ac.in]

FT-IR and mass spectrometry of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 4-methyl-2-oxo-2H-chromene-3-carboxylic Acid

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel compounds is paramount. Among the vast array of organic molecules, coumarin derivatives hold a significant place due to their diverse biological activities.[1] This guide provides a detailed technical analysis of this compound (CAS No: 833-31-8), a molecule of interest for its potential applications.[2] We will delve into the core analytical techniques of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), offering not just procedural steps but the underlying scientific rationale that governs these powerful methods. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of how to apply these techniques for the unambiguous characterization of similar molecular scaffolds.

The molecular structure of this compound, with a molecular formula of C₁₁H₈O₄ and a molecular weight of 204.18 g/mol , presents distinct functional groups that are amenable to spectroscopic analysis.[3] These include a carboxylic acid, an α,β-unsaturated lactone (the coumarin core), a methyl group, and a benzene ring. Each of these moieties imparts a unique signature in both its vibrational spectrum and its fragmentation pattern upon ionization, which we will explore in detail.

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, resulting in a unique spectral fingerprint.

Expertise & Experience: The "Why" Behind the Protocol

The choice of sample preparation and analytical parameters is critical for obtaining a high-quality FT-IR spectrum. For a solid, crystalline compound like this compound, the potassium bromide (KBr) pellet technique is often preferred. This method involves grinding the sample with dry KBr powder and pressing it into a thin, transparent disk. The rationale for this choice is twofold: KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and it provides a uniform matrix that minimizes scattering of the IR beam, leading to a clean and well-resolved spectrum.[4] The solid-state analysis is particularly informative for this molecule as it allows for the observation of intermolecular interactions, such as the hydrogen bonding of the carboxylic acid groups.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry a small amount of spectroscopic grade KBr powder in an oven to remove any adsorbed water, which has a strong IR absorption.

-

In an agate mortar, grind approximately 1-2 mg of this compound with about 100-200 mg of the dried KBr. The mixture should have a fine, consistent texture.

-

Transfer the mixture to a pellet-forming die.

-

Place the die under a hydraulic press and apply pressure to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Perform baseline correction and data smoothing as necessary using the instrument's software.

-

Trustworthiness: A Self-Validating System of Data Interpretation

The interpretation of the resulting spectrum relies on correlating the observed absorption bands with known vibrational frequencies of specific functional groups. The presence of multiple, distinct functional groups in this compound provides a self-validating dataset.

Table 1: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |

| 3300 - 2500 | Carboxylic Acid (O-H) | Stretching | A very broad and strong band, often with smaller peaks superimposed, indicative of hydrogen-bonded dimers.[5] |

| ~2963 | Methyl (C-H) | Stretching | A weak to medium band.[1] |

| 1725 - 1700 | Lactone Carbonyl (C=O) | Stretching | A very strong and sharp band.[6] |

| 1710 - 1680 | Carboxylic Acid Carbonyl (C=O) | Stretching | A strong band, often overlapping with the lactone C=O.[6] |

| 1620 - 1580 | Aromatic Ring (C=C) | Stretching | Medium to strong bands.[7] |

| 1450 - 1400 | Carboxylic Acid (O-H) | Bending | A medium, broad band. |

| 1300 - 1200 | Carboxylic Acid & Lactone (C-O) | Stretching | Strong bands.[1] |

The broadness of the O-H stretch is a hallmark of the carboxylic acid functional group, arising from strong intermolecular hydrogen bonding that forms a dimeric structure. The presence of two distinct C=O stretching bands (lactone and carboxylic acid), though they may overlap, is a key indicator of the molecule's core structure. The combination of these characteristic peaks provides a high degree of confidence in the structural assignment.

Visualization: FT-IR Experimental Workflow

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern provides a molecular fingerprint and valuable information about the molecule's structure.

Expertise & Experience: Causality in Fragmentation

The fragmentation of a molecule under EI conditions is not random; it is governed by the principles of chemical stability. The initial ionization event removes an electron, creating a radical cation (the molecular ion, M⁺•). This high-energy species then undergoes a series of bond cleavages and rearrangements to form more stable fragment ions. In the case of this compound, the most likely sites for bond cleavage are adjacent to the oxygen atoms and the aromatic ring, as these can help to stabilize the resulting positive charge. The fragmentation pathways of coumarins are well-documented, with a characteristic loss of carbon monoxide (CO) from the lactone ring being a prominent feature.[8][9]

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Vaporize the sample in a high-vacuum source chamber.

-

Bombard the gaseous molecules with a beam of electrons (typically at 70 eV). This energy is sufficient to cause ionization and fragmentation.

-

-

Mass Analysis:

-

Accelerate the resulting positive ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Trustworthiness: Predicting and Validating Fragmentation

The molecular ion peak (M⁺•) for this compound is expected at an m/z of 204, corresponding to its molecular weight. The subsequent fragmentation pattern can be predicted based on the stability of the resulting ions and neutral losses.

Table 2: Predicted Mass Fragments for this compound

| m/z | Proposed Fragment | Neutral Loss | Significance |

| 204 | [C₁₁H₈O₄]⁺• | - | Molecular Ion (M⁺•) |

| 187 | [C₁₁H₇O₃]⁺ | •OH | Loss of hydroxyl radical from the carboxylic acid. |

| 160 | [C₁₀H₈O₃]⁺• | CO₂ | Decarboxylation of the carboxylic acid. |

| 159 | [C₁₀H₇O₃]⁺ | •COOH | Loss of the entire carboxylic acid radical. |

| 132 | [C₉H₈O₂]⁺• | CO₂ + CO | Sequential loss of carbon dioxide and carbon monoxide. |

| 118 | [C₈H₆O]⁺• | COOH + CO | Loss of the carboxylic acid radical followed by loss of CO from the lactone. |

| 89 | [C₇H₅]⁺ | - | Further fragmentation leading to a stable aromatic cation.[8] |

The most characteristic fragmentation of the coumarin core involves the loss of a neutral CO molecule (28 Da) from the lactone ring to form a stable benzofuran-like radical cation.[8] In this substituted coumarin, this would likely occur after an initial loss from the carboxylic acid group. For instance, the fragment at m/z 160 (M-CO₂) could subsequently lose CO to give a fragment at m/z 132. These predictable losses create a logical and verifiable fragmentation tree.

Visualization: Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed EI fragmentation pathway for the analyte.

Conclusion

The complementary data obtained from FT-IR spectroscopy and mass spectrometry provide a comprehensive and robust characterization of this compound. FT-IR confirms the presence of the key functional groups—the carboxylic acid and the coumarin lactone—through their characteristic vibrational absorptions. Mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern, further corroborating the molecular structure. Together, these techniques form a powerful duo for the unambiguous structural elucidation of organic compounds, ensuring the scientific integrity required in research and development.

References

-

Ahmed, A. M., Ibrahim, Q. R., & Mohammad, A.-T. M. (2022). Synthesis and Characterization of New Coumarin Derivatives. Basrah Journal of Science, 40(1), 43-65. [Link]

-

El-Sayed, M. A., et al. (2023). Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. Molecules, 28(10), 4087. [Link]

-

Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-36. [Link]

-

ChemSynthesis. This compound. [Link]

-

International Journal of Research in Engineering and Science. Vibrational Spectra and Electronic Structural Studies of Some Coumarins. [Link]

-

Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-36. [Link]

-

ResearchGate. FTIR spectra of standard coumarin. [Link]

-

ResearchGate. FTIR spectrum for (a) Coumarin, (b) Coumarin in (1) min irradiated, (c) Coumarin in (2) min irradiated. [Link]

-

Bouayoun, T., et al. (2004). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Molecules, 9(10), 839-846. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. guidechem.com [guidechem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. ijres.org [ijres.org]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benthamopen.com [benthamopen.com]

- 9. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]

crystal structure and molecular geometry of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Introduction

This compound is a derivative of coumarin, a prominent class of oxygen-containing heterocyclic compounds widely found in nature. Coumarin derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities—including anticoagulant, anti-inflammatory, and anticancer properties—and their applications as fluorescent probes and laser dyes.[1][2] The precise three-dimensional arrangement of atoms within a molecule and its packing in the crystalline state are fundamental to understanding its physicochemical properties and biological function. This guide provides a comprehensive analysis of the molecular geometry and crystal structure of this compound, drawing upon crystallographic data from closely related analogues to offer expert insights for drug development professionals and researchers.

While a definitive single-crystal X-ray structure for the title carboxylic acid is not publicly available, an in-depth analysis can be conducted by examining its direct precursor and exceptionally close analogue, Methyl 2-oxo-2H-chromene-3-carboxylate .[1][3][4] The core molecular framework is virtually identical, allowing for a detailed discussion of its geometry. The primary distinction arises in the intermolecular interactions, where the carboxylic acid's potent hydrogen-bonding capabilities are expected to dominate the crystal packing, a feature we will explore in detail.

Synthesis and Crystallization

The synthesis of coumarin-3-carboxylic acids is reliably achieved through the Knoevenagel condensation. This reaction typically involves the base-catalyzed condensation of a salicylaldehyde derivative with an active methylene compound like malonic acid or its esters.[5] For the title compound, a common pathway involves the reaction of 2-hydroxyacetophenone with diethyl malonate, followed by hydrolysis of the resulting ethyl ester.

Obtaining single crystals suitable for X-ray diffraction is a critical step that bridges synthesis and structural analysis. The process relies on creating a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard Knoevenagel condensation followed by saponification.

-

Ester Synthesis:

-

To a round-bottom flask, add 2-hydroxyacetophenone (10 mmol), diethyl malonate (12 mmol), and absolute ethanol (30 mL).

-

Add a catalytic amount of piperidine (0.5 mL). The piperidine acts as a base to deprotonate the active methylene group of the malonate, initiating the condensation.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

-

The solid precipitate, ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate, is collected by vacuum filtration, washed with cold water, and dried.

-

-

Hydrolysis (Saponification):

-

Suspend the crude ester from the previous step in a 10% aqueous solution of sodium hydroxide (NaOH) (50 mL).

-

Heat the mixture to reflux for 2-3 hours until the solid completely dissolves, indicating the hydrolysis of the ester to the sodium carboxylate salt.

-

Cool the resulting solution in an ice bath.

-

Carefully acidify the solution with cold, dilute hydrochloric acid (HCl) until the pH is ~2. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

-

Collect the white solid product by vacuum filtration, wash thoroughly with cold water to remove residual salts, and dry under vacuum.

-

-

Crystallization:

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol/water or acetone/water mixture.

-

Dissolve the solid in a minimum amount of the hot solvent and allow it to cool slowly to room temperature. For high-quality single crystals, slow evaporation of the solvent from a saturated solution over several days in a loosely covered vial is recommended.

-

Crystal Structure and Molecular Geometry

The definitive method for elucidating the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. The following analysis is based on the published data for the closely related methyl ester, C₁₁H₈O₄.[1][3]

Crystallographic Data

The fundamental parameters describing the crystal lattice of the methyl ester analogue are summarized below. It is anticipated that the carboxylic acid would crystallize in a similar, though not identical, system.

| Parameter | Value (for Methyl 2-oxo-2H-chromene-3-carboxylate) | Reference |

| Chemical Formula | C₁₁H₈O₄ | [1][3] |

| Molecular Weight | 204.17 g/mol | [1][3] |

| Crystal System | Triclinic | [1][3] |

| Space Group | P1 | [1][3] |

| a | 3.8874 (10) Å | [1][3] |

| b | 9.782 (3) Å | [1][3] |

| c | 13.078 (3) Å | [1][3] |

| α | 111.569 (19)° | [1][3] |

| β | 90.83 (2)° | [1][3] |

| γ | 95.01 (2)° | [1][3] |

| Volume (V) | 460.1 (2) ų | [1][3] |

| Z | 2 | [1][3] |

Molecular Geometry

The core 2H-chromen-2-one (coumarin) ring system is essentially planar. In the methyl ester analogue, the root-mean-square (r.m.s.) deviation for all non-hydrogen atoms is a mere 0.033 Å, confirming this planarity.[3][4] This structural rigidity is a hallmark of fused aromatic systems.

The carboxylic acid group at the C3 position is also expected to be coplanar with the coumarin ring to maximize electronic conjugation between the C=C double bond of the pyrone ring and the carboxyl C=O group. In similar structures, the dihedral angle between the coumarin ring and the plane of the carboxyl group is very small, typically less than 5°.[6]

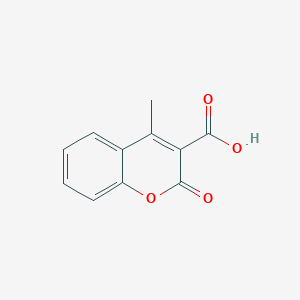

Caption: Molecular structure with atom numbering scheme.

Intermolecular Interactions and Supramolecular Assembly

The way individual molecules pack together in a crystal is dictated by a subtle balance of intermolecular forces. These interactions are critical for determining material properties like solubility and melting point and are fundamental to molecular recognition in biological systems.

In the crystal of the methyl ester analogue, the primary interactions are weak C—H⋯O hydrogen bonds, which link the molecules into two-dimensional networks.[3][4]

For the title carboxylic acid, however, the dominant interaction will be the powerful O—H⋯O hydrogen bond between the carboxylic acid moieties of adjacent molecules. This interaction is highly directional and strong, typically leading to the formation of a centrosymmetric dimer, a classic supramolecular synthon. This dimer formation effectively links two molecules together into a single, larger unit.

These hydrogen-bonded dimers would then pack into the crystal lattice, likely stabilized by further, weaker interactions such as:

-

π–π Stacking: The planar aromatic coumarin rings can stack on top of each other, with centroid-to-centroid distances typically in the range of 3.7 to 3.9 Å.[7][8] This interaction is crucial for the cohesion of aromatic crystals.

-

C—H⋯O Interactions: The methyl group protons and aromatic C-H protons can act as weak hydrogen bond donors to the carbonyl oxygen atoms (both the lactone and carboxylic acid oxygens), further knitting the structure into a stable three-dimensional network.

Caption: Carboxylic acid dimer via O-H···O hydrogen bonds.

Conclusion

The molecular architecture of this compound is characterized by a rigid, planar coumarin core fused to a coplanar carboxylic acid substituent. This defined geometry is a direct result of its sp²-hybridized framework and extensive electronic conjugation. While the core structure is well-represented by its methyl ester analogue, the supramolecular assembly of the acid in the solid state is fundamentally different and is governed by strong, directional O—H⋯O hydrogen bonds that form robust dimeric synthons. This detailed structural understanding is invaluable for computational modeling, rational drug design, and the development of novel materials, as it provides a precise blueprint of the molecule's shape, size, and key interaction points.

References

-

Chemsynthesis (2025) . This compound. Available at: [Link]

-

Saeed, A., Ibrar, A., Arshad, M., & Bolte, M. (2012) . Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3024. Available at: [Link]

-

ResearchGate (2012) . Methyl 2-oxo-2H-chromene-3-carboxylate. Available at: [Link]

-

Fun, H. K., et al. (2008) . Crystal structure of 4-oxo-4H-chromene-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o888. Available at: [Link]

-

Nowatschin, V., Nather, C., & Luning, U. (2021) . Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 331–334. Available at: [Link]

-

Jasmin, J. R., et al. (2023) . Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Journal of Chemical Sciences, 135(2), 47. Available at: [Link]

-

Palakshamurthy, B. S., et al. (2015) . Crystal structure of 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o374–o375. Available at: [Link]

-

Devarajegowda, H. C., et al. (2015) . Crystal structure of 4-bromophenyl-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o326–o327. Available at: [Link]

-

ResearchGate (2018) . Crystal structure of 4-methyl-2-oxo-2H-chromen-7-yl ferrocenecarboxylate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 2-oxo-2H-chromene-3-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. Crystal structure of 4-oxo-4H-chromene-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of 4-bromophenyl-2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Photophysical Properties of 4-methyl-2-oxo-2H-chromene-3-carboxylic Acid Derivatives

Foreword

The coumarin scaffold, a prominent member of the benzopyrone class of compounds, represents a privileged structure in medicinal chemistry and materials science.[1][2] First isolated in 1820, these compounds and their derivatives have been the subject of extensive research due to their broad spectrum of biological activities—including anticoagulant, anticancer, and antimicrobial properties—and their remarkable photophysical characteristics.[1][3][4] Among the vast family of coumarins, derivatives of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid are particularly noteworthy. The strategic placement of a methyl group at the C-4 position and a carboxylic acid at the C-3 position creates a versatile backbone for further functionalization, leading to a class of fluorophores with tunable and highly sensitive optical properties.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a foundational understanding of the principles governing the photophysical behavior of these derivatives. We will explore the interplay between molecular structure and optical response, delve into the environmental factors that modulate their fluorescence, and provide robust, field-tested protocols for their characterization. Our objective is to equip you with the expert insights and causal understanding necessary to harness the full potential of these powerful molecular tools in your research and development endeavors.

The Electronic Heart of Coumarin: Fundamental Photophysical Principles

To effectively utilize any fluorophore, one must first understand the electronic transitions that give rise to its characteristic optical properties. The behavior of this compound derivatives is governed by the principles of molecular photophysics, elegantly summarized by the Jablonski diagram.

Upon absorbing a photon of appropriate energy, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). This process is rapid, occurring on the femtosecond timescale. The molecule then quickly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation. From this relaxed S₁ state, the molecule can return to the ground state via several pathways, but the most critical for our purposes is fluorescence: the emission of a photon.

Because some energy is lost during the relaxation process in the excited state, the emitted photon is of lower energy (longer wavelength) than the absorbed photon. This energy difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes Shift .

Two key metrics quantify the efficiency of the fluorescence process:

-

Fluorescence Quantum Yield (Φf): This is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. A high quantum yield (approaching 1) indicates that fluorescence is the dominant decay pathway.[5]

-

Fluorescence Lifetime (τf): This is the average time the molecule spends in the excited state before returning to the ground state. It is an intrinsic property of the fluorophore in a specific environment.

The interplay of these properties dictates the brightness and utility of a fluorescent molecule.

Caption: Simplified Jablonski diagram illustrating molecular electronic transitions.

Synthesis: Building the Core Scaffold

The synthesis of this compound and its derivatives is typically achieved through well-established condensation reactions. The Knoevenagel condensation is a particularly effective and common method.[6] This reaction involves the condensation of a substituted salicylaldehyde with an active methylene compound, in this case, Meldrum's acid, often catalyzed by a weak base like piperidinium acetate. The resulting intermediate readily cyclizes and hydrolyzes to yield the desired coumarin-3-carboxylic acid framework.

The versatility of this approach lies in the ability to use a wide variety of substituted salicylaldehydes, allowing for the introduction of different functional groups onto the benzene ring portion of the coumarin, thereby tuning its electronic and photophysical properties.

Caption: General workflow for the synthesis of the coumarin-3-carboxylic acid core.

Modulating the Photophysical Response

The true power of the 4-methylcoumarin-3-carboxylic acid scaffold lies in its sensitivity to both structural and environmental modifications. Understanding these factors is key to designing fluorophores for specific applications.

The Role of Substituents: An Electronic Tug-of-War

The photophysical properties of coumarins are profoundly influenced by the electronic nature of substituents on the aromatic ring. This is best understood through the concept of Intramolecular Charge Transfer (ICT) .[7]

-

Electron-Donating Groups (EDGs): When an EDG (e.g., -OH, -OR, -NR₂) is placed at the C-7 position, it acts as an electron "push" group. Upon photoexcitation, electron density is pushed from the donor group towards the electron-withdrawing lactone carbonyl and the C-3 carboxylic acid group. This ICT state is more polar than the ground state, which stabilizes the excited state, leading to a red-shift (lower energy) in both absorption and emission spectra.[8]

-

Electron-Withdrawing Groups (EWGs): The carboxylic acid group at the C-3 position is itself an EWG. Introducing additional EWGs can further modify the electronic landscape, though the effect of the C-7 donor is typically dominant in creating highly fluorescent "push-pull" systems.

This push-pull mechanism is the primary reason for the strong fluorescence and environmental sensitivity of many coumarin derivatives.

Solvatochromism: The Environmental Probe

Solvatochromism refers to the change in the color of a substance (and thus its absorption/emission spectra) when it is dissolved in different solvents.[1][9] Coumarin derivatives with strong ICT character are excellent examples of this phenomenon.

Because the excited state (S₁) is significantly more polar than the ground state (S₀), polar solvents will stabilize the S₁ state more than the S₀ state. This increased stabilization lowers the energy of the excited state, resulting in a red-shift in the fluorescence emission spectrum as the solvent polarity increases. This is known as positive solvatochromism .[9] This property makes these derivatives powerful probes for characterizing the polarity of microenvironments, such as the binding sites of proteins.[1] The change in dipole moment upon excitation can be estimated using solvatochromic models like the Lippert-Mataga and Bakhshiev equations.[3]

pH Sensitivity: An On/Off Switch

The presence of ionizable groups, such as the C-3 carboxylic acid or a C-7 hydroxyl group, makes the photophysical properties of these derivatives highly pH-dependent.[10] For example, a 7-hydroxycoumarin derivative will exist in its protonated (phenolic) form at low pH and its deprotonated (phenolate) form at high pH. The phenolate anion is a much stronger electron-donating group than the neutral hydroxyl group. Consequently, deprotonation leads to a significant red-shift in the absorption and emission spectra and often a dramatic increase in fluorescence quantum yield. This behavior forms the basis for their use as highly sensitive fluorescent pH indicators.[10]

Experimental Protocols: A Practical Guide to Characterization

Accurate and reproducible characterization is the bedrock of scientific integrity. The following protocols outline the standard methodologies for measuring the key photophysical properties of this compound derivatives.

Workflow for Photophysical Characterization

Caption: Standard workflow for characterizing the core photophysical properties.

Protocol 1: UV-Vis Absorption and Molar Absorptivity (ε)

-

Stock Solution Preparation: Accurately weigh a small amount of the coumarin derivative and dissolve it in a known volume of a high-purity solvent (e.g., spectroscopic grade ethanol) to create a concentrated stock solution (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the micromolar range (e.g., 1, 2, 5, 10, 15 µM).

-

Spectra Acquisition: Using a dual-beam UV-Vis spectrophotometer, record the absorbance spectra of each dilution in a 1 cm path length quartz cuvette from approximately 250 nm to 550 nm, using the pure solvent as a reference.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λabs).

-

Plot the absorbance at λabs against the concentration for each dilution.

-

Perform a linear regression on the data. According to the Beer-Lambert Law (A = εcl), the slope of this line is the molar absorptivity (ε) in M⁻¹cm⁻¹.[5]

-

Protocol 2: Fluorescence Spectroscopy and Stokes Shift

-

Sample Preparation: Use a dilute solution (absorbance < 0.1 at λabs) to avoid inner filter effects.

-

Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.

-

Emission Spectrum: Set the excitation monochromator to the λabs determined from the UV-Vis spectrum. Scan the emission monochromator to record the fluorescence emission spectrum.

-

Data Analysis:

-

Identify the wavelength of maximum fluorescence intensity (λem).

-

Calculate the Stokes Shift: Stokes Shift (nm) = λem - λabs.

-

Protocol 3: Relative Fluorescence Quantum Yield (Φf) Determination

This protocol uses a comparative method, referencing a standard with a known quantum yield in the same solvent.[11][12] Rhodamine B in ethanol (Φf = 0.24) or Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54) are common standards.

-

Sample Preparation: Prepare a series of solutions of both the unknown sample and the reference standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.

-

-